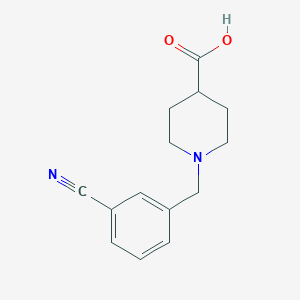

1-(3-Cyanobenzyl)piperidine-4-carboxylic acid

Description

Properties

IUPAC Name |

1-[(3-cyanophenyl)methyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c15-9-11-2-1-3-12(8-11)10-16-6-4-13(5-7-16)14(17)18/h1-3,8,13H,4-7,10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLSSNOFMSOBPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=CC(=CC=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Cyanobenzyl)piperidine-4-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with piperidine-4-carboxylic acid and 3-cyanobenzyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Procedure: The piperidine-4-carboxylic acid is dissolved in a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The 3-cyanobenzyl chloride is then added dropwise to the solution, and the mixture is stirred at room temperature or slightly elevated temperatures for several hours.

Purification: The reaction mixture is then quenched with water, and the product is extracted using an organic solvent like ethyl acetate.

Chemical Reactions Analysis

1-(3-Cyanobenzyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: The cyanobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

1-(3-Cyanobenzyl)piperidine-4-carboxylic acid is an organic compound with the molecular formula that has applications in chemistry, biology, medicine, and industry. It can be employed as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. The compound is also studied for its potential biological activities, such as enzyme inhibition and receptor binding, and is investigated for potential therapeutic uses as a building block for drug development.

Scientific Research Applications

This compound is a chemical intermediate with a variety of applications in scientific research:

- Chemistry It serves as a building block in synthesizing complex molecules, such as pharmaceuticals, specialty chemicals, and agrochemicals.

- Biology This compound is studied for its interactions with biological systems, including its potential to inhibit enzymes or bind to receptors.

- Medicine Researches investigate this compound for potential therapeutic applications and its use in drug development.

- Industry It is used in the production of specialty chemicals and materials.

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation Oxidizing agents like potassium permanganate or chromium trioxide can oxidize the compound to form corresponding carboxylic acids or ketones.

- Reduction Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound to yield alcohols or amines.

- Substitution Nucleophiles such as amines or thiols can engage in nucleophilic substitution reactions with the cyanobenzyl group, leading to substituted derivatives.

- Hydrolysis Under acidic or basic conditions, the compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Usage as an Intermediate

This compound is used as an intermediate in the synthesis of various organic compounds. For example, it can be used to synthesize indole-2-carboxamides, which are alphavirus replication inhibitors .

Potential therapeutic applications

Mechanism of Action

The mechanism of action of 1-(3-Cyanobenzyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(3-Cyanobenzyl)piperidine-4-carboxylic acid with structurally related piperidine derivatives, focusing on substituent effects, physicochemical properties, and biological relevance:

Key Observations:

Substituent Position and Bioactivity: Ortho-substituted analogs (e.g., 2-cyano or 2-chloro) exhibit steric effects that may reduce solubility and bioavailability compared to para- or meta-substituted derivatives . Electron-withdrawing groups (e.g., cyano, nitro) enhance the acidity of the carboxylic acid group, influencing salt formation and solubility .

Pharmacokinetic Trends :

- Halogenated derivatives (e.g., 4-bromo, 4-chloro) show increased lipophilicity, which correlates with improved blood-brain barrier (BBB) penetration in preclinical models .

- Bulkier substituents (e.g., tert-butyl) may prolong metabolic stability but reduce aqueous solubility .

Synthetic Utility: Nitrobenzoyl and cyanobenzyl derivatives are frequently used as intermediates in peptide coupling or enzyme inhibitor synthesis due to their reactive functional groups .

Biological Activity

1-(3-Cyanobenzyl)piperidine-4-carboxylic acid is an organic compound with a unique structure that contributes to its diverse biological activities. This compound, characterized by its piperidine framework with a cyanobenzyl substituent and a carboxylic acid group, has been the subject of various studies aimed at understanding its pharmacological potential.

Chemical Structure and Properties

- Molecular Formula : C13H14N2O2

- Molecular Weight : 230.26 g/mol

- Structure : The compound features a piperidine ring, a cyano group at the 3-position of the benzyl moiety, and a carboxylic acid at the 4-position. The cyano group enhances the compound's reactivity and interaction potential with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation in treating infections caused by bacteria and fungi.

- Anticancer Potential : Preliminary studies suggest that it may inhibit the growth of various cancer cell lines, indicating potential as an anticancer agent. For instance, compounds similar to this one have shown significant cytotoxicity against human leukemia and breast cancer cell lines .

- Enzymatic Inhibition : The compound may act as an inhibitor in enzymatic pathways, potentially modulating biological processes relevant to disease mechanisms.

The mechanism through which this compound exerts its biological effects is likely multifaceted:

- Electrophilic Interactions : The cyano group can act as an electrophile, facilitating covalent interactions with nucleophilic sites on proteins or other biomolecules, which may alter their function.

- Binding Affinity : The structural characteristics of the compound enhance its binding affinity to specific receptors or enzymes, which is crucial for its biological activity. This has been evidenced in studies involving similar compounds where modifications significantly affected their potency .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Benzylpiperidine-4-carboxylic acid | Benzyl group instead of cyanobenzyl | Lacks the electron-withdrawing cyano group |

| 1-(4-Cyanobenzyl)piperidine-4-carboxylic acid | Different position of cyano group | May exhibit different biological activity due to position |

| Piperidine-4-carboxylic acid | No additional substituents | Simpler structure; less functional diversity |

The presence of the cyano group in this compound enhances its reactivity and potential interactions compared to its analogs, making it a valuable candidate for drug development.

Case Studies and Research Findings

Recent studies have highlighted various aspects of the compound's activity:

- Anticancer Studies : In vitro assays demonstrated that derivatives of this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting potent anticancer properties. For example, certain derivatives showed higher cytotoxicity than established chemotherapeutic agents like doxorubicin .

- Mechanistic Insights : Flow cytometry analyses revealed that these compounds could induce apoptosis in cancer cells through caspase activation pathways, underscoring their potential as therapeutic agents .

- Antimicrobial Efficacy : Investigations into its antimicrobial properties indicated effectiveness against various pathogenic strains, positioning it as a candidate for further exploration in infectious disease treatment.

Q & A

Q. What are the established synthetic routes for 1-(3-Cyanobenzyl)piperidine-4-carboxylic acid, and how are they validated?

Methodological Answer: The synthesis typically involves reductive amination between a cyanobenzyl aldehyde derivative and piperidine-4-carboxylic acid. Key steps include:

- Aldehyde Preparation : Similar to the synthesis of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid (), where aldehydes are condensed with piperidine derivatives.

- Reductive Amination : Use of NaBH3CN in methanol/acetic acid, as described for oxadiazole-piperidine hybrids (39% yield, ).

- Purification : Acid-base extraction (pH adjustment to 6.5) and solvent washes (e.g., 10% isopropanol/dichloromethane) to isolate the product ().

Validation relies on 1H/13C NMR (e.g., δ 8.45–3.25 ppm for piperidine protons, ) and HPLC for purity assessment .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

Methodological Answer:

- NMR Spectroscopy : 1H and 13C NMR identify functional groups (e.g., cyanobenzyl δ ~7.5–8.5 ppm for aromatic protons) and confirm stereochemistry ().

- X-ray Crystallography : SHELX software () refines high-resolution data to resolve bond angles/planarity. For example, SHELXL is used for small-molecule refinement, even with twinned data .

- IR Spectroscopy : Confirms carboxylic acid (C=O stretch ~1687 cm⁻¹) and nitrile (C≡N ~2250 cm⁻¹) groups ().

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing byproducts like unreacted aldehyde or dimerization?

Methodological Answer:

- Catalyst Screening : Test alternatives to NaBH3CN (e.g., Pd/C hydrogenation) for reductive amination ().

- Temperature Control : Maintain 40–100°C during coupling steps to avoid decomposition ().

- Solvent Optimization : Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates ().

- Real-Time Monitoring : Use LC-MS to detect byproducts early and adjust reaction conditions .

Q. How to resolve discrepancies between crystallographic data and solution-phase NMR results?

Methodological Answer:

- Dynamic Effects : Solution NMR may show conformational flexibility (e.g., piperidine ring puckering), while X-ray captures a static structure. Compare with computational models (e.g., DFT) to assess energy barriers ().

- SHELX Refinement : Apply TWIN/BASF commands in SHELXL to model disorder or twinning in crystallographic data ().

- Variable-Temperature NMR : Probe temperature-dependent shifts to identify dynamic processes .

Q. What computational strategies predict the biological activity of derivatives?

Methodological Answer:

- Pharmacophore Modeling : Use the PASS program () to predict targets (e.g., carbonic anhydrase inhibition, ).

- Docking Studies : Align the carboxylic acid and cyanobenzyl moieties with enzyme active sites (e.g., S1P1 receptor in ).

- ADMET Prediction : Calculate logP (e.g., 0.283 for a related compound, ) to assess bioavailability .

Q. How to design stability studies under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation : Expose the compound to 0.1M HCl/NaOH (pH 1–13) and monitor via HPLC ().

- Thermal Stress : Incubate at 40–60°C for 14 days; track decomposition by NMR ().

- Light Exposure : Use ICH Q1B guidelines with UV/visible light chambers to assess photostability .

Q. What purification methods are effective for low-solubility intermediates?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.